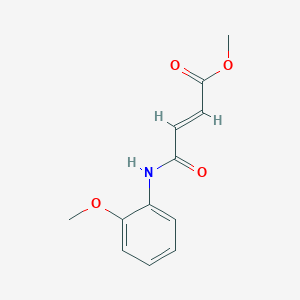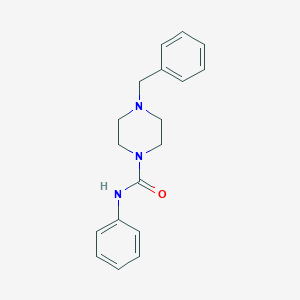![molecular formula C26H18N2O3S B282068 methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and possesses a thieno[2',3':3,4]pyrrolo moiety. This compound has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, it has been suggested that its anticancer activity is mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membrane integrity. Its anti-inflammatory activity is thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. Additionally, it has been demonstrated to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It also exhibits anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its relatively complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the research of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate. One direction is to investigate its potential as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, further research could be conducted to optimize its synthesis process to improve its availability for research purposes.
Synthesemethoden
The synthesis of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate involves a multi-step process. The initial step involves the condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde to form thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole. The second step involves the reaction of thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole with methyl 4-chloroacetoacetate to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has shown potential in various scientific research applications. It has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, it has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C26H18N2O3S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C26H18N2O3S/c1-31-24(30)20-21-23(29)28-19-15-9-8-14-18(19)27-25(28)26(21,17-12-6-3-7-13-17)32-22(20)16-10-4-2-5-11-16/h2-15,21H,1H3/t21?,26-/m0/s1 |
InChI-Schlüssel |
XDBSXRJZGVQBNX-UQTORGHUSA-N |
Isomerische SMILES |
COC(=O)C1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)